U-46619

描述

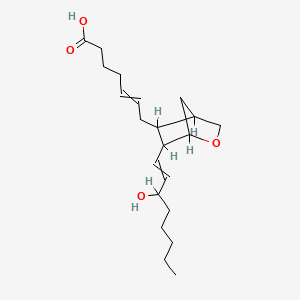

U-46619 is a complex organic compound belonging to the class of prostaglandins and related compounds . Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This particular compound is known for its intricate structure, which includes a bicyclic ring system and a hydroxyl group.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of U-46619 typically involves multiple steps, starting from simpler organic molecules. . The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form .

化学反应分析

Types of Reactions

U-46619 undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The double bonds in the compound can be reduced to single bonds.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the double bonds can produce a fully saturated compound .

科学研究应用

Cardiovascular Research

Vasoconstriction Studies

U-46619 is extensively used to study vasoconstriction mechanisms in vascular smooth muscle. Research indicates that this compound induces concentration-dependent contractions in coronary arteries, which can be inhibited by specific thromboxane receptor antagonists and various signaling pathway inhibitors. For instance, the contraction response is significantly reduced by phosphoinositide-specific phospholipase C inhibitors and Rho-kinase inhibitors, indicating the involvement of these pathways in this compound's action .

Potentiation of Contraction

Studies have demonstrated that low concentrations of this compound enhance noradrenergic constriction in vascular tissues. This potentiation effect is significant as it reveals this compound's role in modulating vascular responses to other agonists like noradrenaline. The EC50 values for this compound-induced contractions were determined through non-linear regression analysis, showcasing its efficacy in vascular contractility studies .

Respiratory Applications

Bronchoconstriction Studies

this compound has been utilized to investigate bronchoconstriction effects in pulmonary research. The median effective concentration (EC50) for inducing bronchoconstriction was found to be 6.9 nM in small airways and 66 nM in larger airways. This differential response highlights its potential role in respiratory conditions such as asthma, where airway constriction is a critical factor .

Cellular Biology

Cell Migration and Proliferation

In cellular studies, this compound has been shown to stimulate the migration and proliferation of human adipose-derived stem cells (hADSCs). The compound activates MAPK pathways, specifically ERK and p38 MAPK, which are crucial for cell signaling related to growth and movement. This effect suggests potential applications in regenerative medicine and tissue engineering .

Differentiation Induction

this compound also promotes the differentiation of hADSCs into smooth muscle-like cells, as evidenced by increased expression of α-smooth muscle actin (α-SMA) following treatment with this compound. This property could be leveraged for therapeutic strategies aimed at vascular repair or regeneration .

Summary Table of Applications

Case Studies

- Vascular Response to Agonists : In a study examining human umbilical artery responses, this compound was shown to increase intracellular calcium concentrations significantly, correlating with enhanced tension in arterial strips. This research provides insights into the mechanistic action of thromboxane analogs in vascular physiology .

- Pulmonary Function Analysis : Another investigation focused on the effects of this compound on airway responsiveness demonstrated its ability to induce bronchoconstriction selectively in smaller airways compared to larger ones, suggesting targeted therapeutic implications for respiratory diseases .

- Stem Cell Research : A recent study highlighted the role of this compound in promoting adipose-derived stem cell migration and differentiation. The findings support its potential use in therapies aimed at enhancing tissue regeneration post-injury or surgery .

作用机制

The mechanism of action of U-46619 involves its interaction with specific receptors and enzymes in the body. It acts on prostaglandin receptors, leading to the activation of various signaling pathways that mediate inflammation, pain, and other physiological responses . The molecular targets include cyclooxygenase enzymes, which are involved in the biosynthesis of prostaglandins .

相似化合物的比较

Similar Compounds

Prostaglandin H2: Another prostaglandin with a similar structure but different functional groups.

Prostaglandin E2: Known for its role in inflammation and pain, with a different side chain structure.

Prostaglandin F2α: Involved in reproductive processes, with a different hydroxyl group arrangement.

Uniqueness

U-46619 is unique due to its specific hydroxyl group placement and the presence of a bicyclic ring system. This structural uniqueness contributes to its distinct reactivity and biological activity compared to other prostaglandins .

属性

IUPAC Name |

7-[6-(3-hydroxyoct-1-enyl)-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQANGKSBLPMBTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。